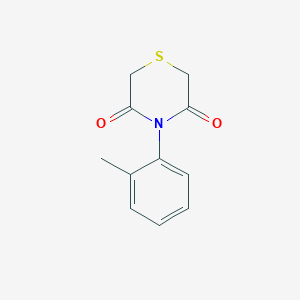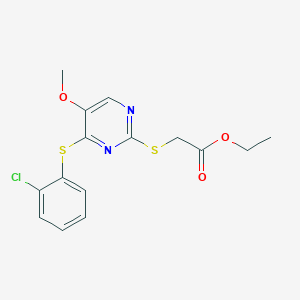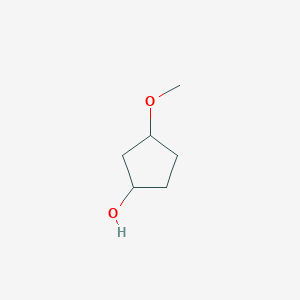
4-Methyl-N-(3-methylbenzyl)aniline
Übersicht
Beschreibung
4-Methyl-N-(3-methylbenzyl)aniline is a chemical compound with the molecular formula C15H17N and a molecular weight of 211.30 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: CC1=CC=C (C=C1)NCC2=CC=CC (=C2)C .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 211.30 and a molecular formula of C15H17N .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
- 4-Methyl-N-(3-methylbenzyl)aniline derivatives, particularly those involving structural modifications like 4-Methyl-(2-nitrobenzylidene)aniline (MNBA), have been studied for their potential antibacterial activity. Computational and experimental analyses, including docking studies, suggest that these compounds exhibit promising antibacterial properties. The molecule's stability, charge delocalization, and charge transfer interactions play a significant role in its antibacterial efficacy (Mini et al., 2020).
Configurational Isomerism in Crystalline Forms
- Research has explored the configurational isomerism of compounds related to this compound, such as 4-Methyl-N-(4-nitro-α-phenylbenzylidene)aniline. These studies reveal the existence of different crystalline forms with Z and E configurations, which are of interest in solid-state chemistry and material science (Matthews et al., 1991).
Polyurethane Cationomers with Fluorescent Properties
- Aniline derivatives, including those similar to this compound, have been used in synthesizing polyurethane cationomers that exhibit fluorescent properties. These compounds are of interest for applications in optoelectronics and materials science (Buruianǎ et al., 2005).
Potential Cytotoxic and Antimitotic Agents
- Some derivatives of this compound have been synthesized and evaluated for their potential as cytotoxic and antimitotic agents. These compounds show promise in inhibiting tubulin polymerization, a key process in cell division, making them potential candidates for cancer therapy (Cushman et al., 1993).
Process Development for Antagonists
- Derivatives of this compound have been utilized in the process development of key intermediates for small-molecule antagonists, like TAK-779, which is a CCR5 antagonist. This showcases the compound's role in pharmaceutical synthesis and drug development (Hashimoto et al., 2002).
Conformational Changes in Crystals
- The crystal structures of compounds similar to this compound, such as N-(4-chlorobenzylidene)-4-methylaniline, show dynamic disorder due to conformational changes, providing insights into the behavior of these compounds in different states (Harada et al., 2004).
Photochemical Studies
- The photochemistry of N-(4-Dimethylaminobenzylidene)aniline, a related compound, has been studied, revealing interesting aspects of its triplet state and phosphorescence, which are important for understanding the photophysical properties of these compounds (Ohta & Tokumaru, 1975).
Eigenschaften
IUPAC Name |
4-methyl-N-[(3-methylphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-12-6-8-15(9-7-12)16-11-14-5-3-4-13(2)10-14/h3-10,16H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCFSZPPMKXVGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(4-Fluorophenyl)piperazino]-3-(phenylsulfanyl)-2-propanol](/img/structure/B3127671.png)
![1-[4-(2-Fluorophenyl)piperazino]-3-[(3-methylphenyl)sulfanyl]-2-propanol](/img/structure/B3127684.png)
![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl 2-furoate](/img/structure/B3127692.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(E)-dimethylaminomethylideneamino]acetamide](/img/structure/B3127703.png)


![(3-{[(4-Methylphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B3127722.png)
![N-(4-chlorophenyl)-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide](/img/structure/B3127724.png)



